![molecular formula C28H22N4O4S4 B296103 6,6'-bis(2-{[(4-methylphenyl)sulfonyl]amino}-1,3-benzothiazole)](/img/structure/B296103.png)
6,6'-bis(2-{[(4-methylphenyl)sulfonyl]amino}-1,3-benzothiazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bis(4-methylphenylsulfonylamino)-6,6’-bibenzothiazole is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two benzothiazole rings connected by a bis(4-methylphenylsulfonylamino) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(4-methylphenylsulfonylamino)-6,6’-bibenzothiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminobenzothiazole in the presence of a base such as triethylamine. This reaction forms the sulfonylamino intermediate, which is then coupled with another molecule of 2-aminobenzothiazole under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis(4-methylphenylsulfonylamino)-6,6’-bibenzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
2,2’-Bis(4-methylphenylsulfonylamino)-6,6’-bibenzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2’-Bis(4-methylphenylsulfonylamino)-6,6’-bibenzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(4-methylphenylsulfonylamino)-1,1’-binaphthyl: Similar structure but with binaphthyl rings instead of benzothiazole rings.
2,2’-Bis(4-methylphenylsulfonylamino)-6,6’-bipyridine: Contains bipyridine rings instead of benzothiazole rings.
Uniqueness
2,2’-Bis(4-methylphenylsulfonylamino)-6,6’-bibenzothiazole is unique due to the presence of benzothiazole rings, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C28H22N4O4S4 |
|---|---|
Molecular Weight |
606.8 g/mol |
IUPAC Name |
4-methyl-N-[6-[2-[(4-methylphenyl)sulfonylamino]-1,3-benzothiazol-6-yl]-1,3-benzothiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C28H22N4O4S4/c1-17-3-9-21(10-4-17)39(33,34)31-27-29-23-13-7-19(15-25(23)37-27)20-8-14-24-26(16-20)38-28(30-24)32-40(35,36)22-11-5-18(2)6-12-22/h3-16H,1-2H3,(H,29,31)(H,30,32) |
InChI Key |
LXXGUEYFJHQNKY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)C4=CC5=C(C=C4)N=C(S5)NS(=O)(=O)C6=CC=C(C=C6)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)C4=CC5=C(C=C4)N=C(S5)NS(=O)(=O)C6=CC=C(C=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


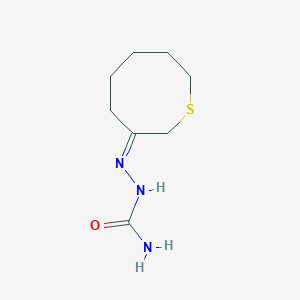
![2-[4-amino-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-3-(5-{4-nitrophenyl}-2-furyl)acrylonitrile](/img/structure/B296024.png)
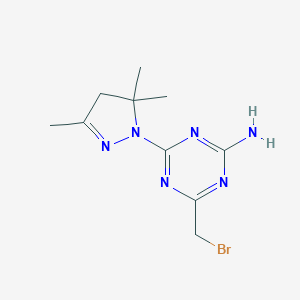
![11-(2-phenylmethoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene](/img/structure/B296027.png)
![11-(2-propoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene](/img/structure/B296030.png)
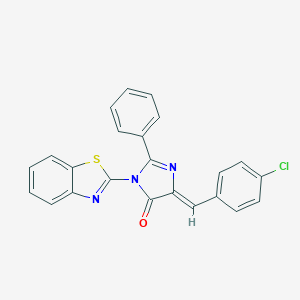
![2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide](/img/structure/B296034.png)
![N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea](/img/structure/B296035.png)
![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid](/img/structure/B296037.png)
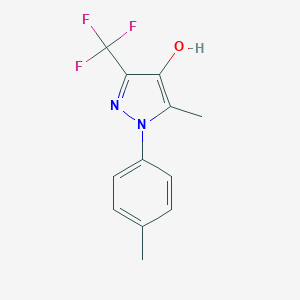
![4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid](/img/structure/B296039.png)
![N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithine](/img/structure/B296041.png)
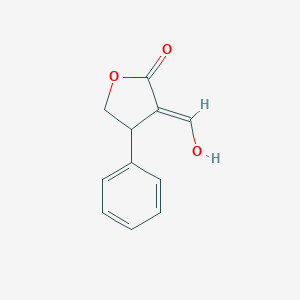
![2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine](/img/structure/B296044.png)
